molecular formula C17H16FN3O4 B3876321 N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3876321
M. Wt: 345.32 g/mol
InChI Key: QRVDOJWUTQHRIS-VXLYETTFSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as FBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBA is a hydrazone derivative of 2-oxoacetamide and has been synthesized using various methods, which will be discussed in The biochemical and physiological effects of FBA have been studied in detail, and it has been found to exhibit promising activity against various diseases. This paper aims to provide an overview of FBA, its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of FBA is not fully understood, but it is believed to act through multiple pathways. FBA has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. FBA has been shown to interact with various proteins and enzymes, and its precise mechanism of action is still under investigation.
Biochemical and Physiological Effects:
FBA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FBA has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease. FBA has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

FBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for scientific research applications. FBA has been shown to exhibit promising activity against various diseases, making it a potential therapeutic agent. However, there are also limitations to using FBA in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further research is needed to fully understand the safety and efficacy of FBA as a therapeutic agent.

Future Directions

There are several future directions for research on FBA. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The safety and efficacy of FBA in human trials need to be evaluated. The development of FBA derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. FBA has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.

Scientific Research Applications

FBA has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FBA has been studied extensively in vitro and in vivo, and its potential as a therapeutic agent is being explored.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-24-13-7-8-14(15(9-13)25-2)20-16(22)17(23)21-19-10-11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVDOJWUTQHRIS-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 3
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N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 4
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N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

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